molecular formula C3HCl5O2 B041671 1,2,2,2-Tetrachloroethyl carbonochloridate CAS No. 98015-53-3

1,2,2,2-Tetrachloroethyl carbonochloridate

Cat. No. B041671
CAS RN: 98015-53-3
M. Wt: 246.3 g/mol
InChI Key: RINXZIYBNVEZRT-UHFFFAOYSA-N
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Description

1,2,2,2-Tetrachloroethyl carbonochloridate is a chemical compound utilized in various chemical syntheses and reactions. Its unique structure and properties make it a subject of interest in organic chemistry and materials science.

Synthesis Analysis

  • Carbon Tetrachloride-Mediated Cyclization: A novel method involves carbon tetrachloride mediating the cyclization of (2-alkynyl)arylaldimines, providing access to polychlorinated nitrogen heterocycles (Wang & Tian, 2019).
  • Formal Insertion into the C-Cl Bond: This technique utilizes carbon tetrachloride for the insertion of double and triple bonds into the C-Cl bond, producing functionalized anilines (Li et al., 2018).

Molecular Structure Analysis

  • Organochalcogen Compounds: Organochalcogen compounds derived from 1-(N,N-dimethylamino)naphthalene and N,N-dimethylbenzylamine offer insights into the molecular structure related to tetrachloro compounds (Panda et al., 1999).

Chemical Reactions and Properties

  • Transformations Under Methanogenic Conditions: Tetrachloro compounds, including 1,2,2,2-tetrachloroethane, show significant degradation under methanogenic conditions, which is key in understanding their environmental transformations (Bouwer & McCarty, 1983).

Physical Properties Analysis

  • Interaction with Other Compounds: Studies on the interaction of tetrachloro compounds with other molecules, such as in the case of tetrachloroethylene, reveal important aspects of their physical properties (Anderson & Prausnitz, 1963).

Chemical Properties Analysis

  • Reductive Dechlorination: The study of the reductive dechlorination of 1,1,2,2-tetrachloroethane sheds light on the chemical properties and potential transformation pathways of similar tetrachloro compounds (Arnold et al., 2002).

Scientific Research Applications

  • It is used in synthesizing organochlorine compounds from one-carbon molecules like methane, methanol, acetylene, carbon tetrachloride, and chloromethanes (Treger & Rozanov, 1989).

  • It assists in the synthesis of alkyl-phenyl-1,2,2,2-tetrachloroethyl phosphates (Zinner, Michalik, Schnell, & Erfurt, 1977).

  • The compound has been studied in the context of distinguishing abiotic transformations from biodegradation in environments where iron sulfide is precipitated, specifically regarding carbon tetrachloride transformation to chloroform and carbon disulfide (Devlin & Müller, 1999).

  • It is used in the preparation of 1,2,2,2-tetrachloroethyl esters of various acids for chemical and physical research applications (Bezděk et al., 1974).

  • When reacted with trialkyl phosphites, 1,2,2,2-tetrachloroethyl isocyanate forms a mixture of mono- and diphosphorylated compounds (Onys'ko, Maidanovich, & Sinitsa, 2004).

  • The compound has also been associated with the induction of liver and adrenal tumors in mice, and neoplastic nodules in the livers of rats (Weisburger, 1977).

  • It reacts with alcohols or phenols to form N-tetrachloroethyl-O-alkyl(aryl) urethanes, and can be substituted by nucleophilic compounds for various applications (Zinner, Rosenthal, Kruse, Rosenthal, & Schnell, 1978).

properties

IUPAC Name

1,2,2,2-tetrachloroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5O2/c4-1(3(6,7)8)10-2(5)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINXZIYBNVEZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369852
Record name 1,2,2,2-Tetrachloroethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,2-Tetrachloroethyl carbonochloridate

CAS RN

98015-53-3
Record name Carbonochloridic acid, 1,2,2,2-tetrachloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98015-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,2-Tetrachloroethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Liu, PA Miller, SB Vakulenko… - Journal of medicinal …, 2018 - ACS Publications
Many antibiotics lack activity against Gram-negative bacteria because they cannot permeate the outer membrane or suffer from efflux and, in the case of β-lactams, are degraded by β-…
Number of citations: 117 pubs.acs.org
DW Anderson - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This chapter reviews the literature available for carbamates and their allied compounds, and describes the preparation of these compounds. The synthesis of …
Number of citations: 0 www.sciencedirect.com

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